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molecular formula C8H6S B1666688 Thianaphthene CAS No. 95-15-8

Thianaphthene

Cat. No. B1666688
M. Wt: 134.2 g/mol
InChI Key: FCEHBMOGCRZNNI-UHFFFAOYSA-N
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Patent
US05616575

Procedure details

The synthesis of ibogaine analogs 7a-c is outlined in FIG. 2, wherein the benzo[b]thiophene is chloromethylated to yield 1, then reacted with cyanide ion to yield 3-cyanomethylbenzothiophene (2), which is reduced with LiAlH4 /AlCl3 to yield the corresponding primary amine 3. The latter was acetylated with acetic anhydride and the resulting amide was reduced with borane-tetrahydrofuran to yield 5. Refluxing of the 5 with a preselected styrene oxide in EtOH and subsequent cyclization of the corresponding secondary alcohol provided the compounds 7a, (R=H) 7b (R=NO2) and 7c (R=Br). The compounds were characterized by 1H NMR and purity was determined by combustion analysis. Cyclization was associated with a 0.1δ upfield shift in the methine proton signal. The hydrochlorides were prepared by passing HCl gas through a solution of the corresponding free bases in EtOH.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7a-c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC[C@@H]1[C@@H]2[N:9]3[CH2:11][CH2:12][C:13]4[C:17]5[CH:18]=[C:19](OC)[CH:20]=[CH:21][C:16]=5N[C:14]=4[C@@H]2C[C@@H](C3)C1.[S:24]1C=CC2C=CC=CC1=2.[C-]#N>>[C:11]([CH2:12][C:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[S:24][CH:14]=1)#[N:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC
Name
7a-c
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield 1

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=CSC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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